2-Ethenylornithine
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Overview
Description
2-Ethenylornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is characterized by the presence of an ethenyl group attached to the ornithine molecule. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Grignard reagents, where the ethenyl group is introduced via a nucleophilic addition reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a polar aprotic solvent like ether to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of 2-Ethenylornithine may involve multi-step synthesis starting from readily available precursors such as ornithine and ethenyl halides. The process includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylornithine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives like amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Ethyl derivatives from reduction.
- Amides and esters from substitution reactions .
Scientific Research Applications
2-Ethenylornithine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications in treating metabolic disorders and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 2-Ethenylornithine involves its interaction with enzymes and metabolic pathways. It can act as an inhibitor or substrate for enzymes like ornithine decarboxylase, affecting the biosynthesis of polyamines and other metabolites. The molecular targets include enzymes involved in the urea cycle and polyamine biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Ornithine: A precursor in the urea cycle and polyamine biosynthesis.
Eflornithine: An inhibitor of ornithine decarboxylase used in treating African trypanosomiasis.
Citrulline: Another intermediate in the urea cycle with similar metabolic roles.
Uniqueness
2-Ethenylornithine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
111656-37-2 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,5-diamino-2-ethenylpentanoic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-7(9,6(10)11)4-3-5-8/h2H,1,3-5,8-9H2,(H,10,11) |
InChI Key |
BBAGHEILTMBQPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCN)(C(=O)O)N |
Origin of Product |
United States |
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